Trichloro(dimethylsulfonio)boranuide

Übersicht

Vorbereitungsmethoden

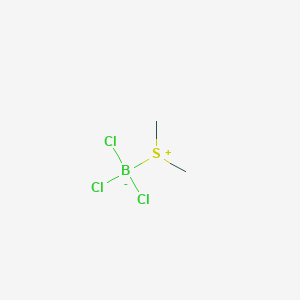

The preparation of boron trichloride methyl sulfide complex involves the reaction of boron trichloride with dimethyl sulfide. The reaction is typically carried out under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows:

BCl3+(CH3)2S→(CH3)2S⋅BCl3

Industrial production methods involve the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Boron trichloride methyl sulfide complex undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other groups.

Addition Reactions: It can add to multiple bonds in organic molecules.

Catalytic Reactions: It acts as a catalyst in reactions involving aldehydes and ketones with organometallic reagents.

Common reagents used in these reactions include organometallic compounds, aldehydes, and ketones. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Boron trichloride methyl sulfide complex has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving aldehydes and ketones.

Biology: It interacts with biomolecules such as proteins to modulate their activity.

Medicine: It is used in the synthesis of pharmaceutical intermediates.

Industry: It is employed in the production of fine chemicals and materials

Wirkmechanismus

The mechanism of action of boron trichloride methyl sulfide complex involves its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting molecules .

Vergleich Mit ähnlichen Verbindungen

Boron trichloride methyl sulfide complex can be compared with other similar compounds such as:

- Boron trifluoride methyl sulfide complex

- Boron tribromide methyl sulfide complex

- Boron trichloride dimethyl sulfide complex

These compounds share similar properties and applications but differ in their reactivity and specific uses. Boron trichloride methyl sulfide complex is unique due to its specific reactivity and the types of reactions it can catalyze .

Biologische Aktivität

Trichloro(dimethylsulfonio)boranuide, also known as boron trichloride methyl sulfide complex, is an organometallic compound with significant implications in both organic synthesis and biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and case studies.

Overview of this compound

- Chemical Formula : C₂H₆BCl₃S

- CAS Number : 5523-19-3

- Molecular Weight : 179.3 g/mol

- Appearance : Colorless to yellow liquid

This compound is synthesized through the reaction of boron trichloride with dimethyl sulfide. Its unique structure allows it to act as a Lewis acid catalyst in various chemical reactions, particularly in organic synthesis involving aldehydes and ketones .

This compound primarily functions as a Lewis acid, facilitating the formation of new carbon-carbon bonds. Its catalytic properties enable it to interact with various biomolecules, including proteins and nucleic acids, which can modulate their activity.

Key Mechanisms:

- Catalysis : Acts as a catalyst in the reaction of aldehydes and ketones with organometallic reagents.

- Interaction with Biomolecules : Modulates the activity of proteins and potentially other biomolecules, influencing metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit the replication of HIV by interacting with viral enzymes or membranes.

- Antimicrobial Properties : There is ongoing investigation into its potential antimicrobial effects, which could be leveraged in developing new therapeutic agents.

- Pharmaceutical Synthesis : It is utilized in synthesizing pharmaceutical intermediates, highlighting its importance in drug development .

Antiviral Studies

A study exploring the antiviral properties of this compound found that it could inhibit HIV replication in vitro. The mechanism was attributed to its interaction with viral components, suggesting potential for further development as an antiviral agent.

Antimicrobial Research

Research focusing on the antimicrobial properties of similar organometallic compounds has indicated that modifications to the boron complex can enhance its efficacy against various bacterial strains. Such findings pave the way for future applications in treating infections.

Applications in Organic Synthesis

This compound is extensively used in organic chemistry due to its catalytic properties:

- Cleavage of Aryl Ethers : It efficiently cleaves aryl ethers, enabling the synthesis of complex organic molecules.

- Glycosylation Reactions : The compound facilitates glycosylation reactions, crucial for carbohydrate chemistry .

Comparative Analysis

To better understand the utility of this compound, a comparison with similar compounds is presented below:

| Compound Name | Key Features | Applications |

|---|---|---|

| Boron Trifluoride Methyl Sulfide | Stronger Lewis acid; more reactive | Organic synthesis |

| Boron Tribromide Methyl Sulfide | Similar reactivity but less common | Organic transformations |

| This compound | Versatile; modulates biomolecule activity | Antiviral and antimicrobial research |

Eigenschaften

IUPAC Name |

trichloro(dimethylsulfonio)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6BCl3S/c1-7(2)3(4,5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDYUDLLOGOQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]([S+](C)C)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BCl3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583460 | |

| Record name | Trichloro[(methylsulfanyl)methane]boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Boron trichloride methyl sulfide complex | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20365 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5523-19-3 | |

| Record name | Trichloro[(methylsulfanyl)methane]boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron trichloride methyl sulfide complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.